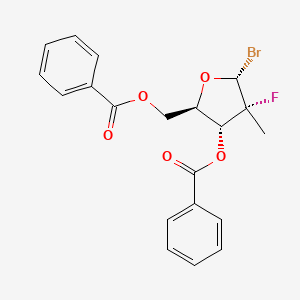
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative. This compound is characterized by the presence of two fluorine atoms at the 4-position, a hydroxymethyl group at the 1-position, and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives followed by functional group modifications. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst. The carboxylic acid group is often introduced via oxidation of an aldehyde intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 4,4-Difluoro-1-(carboxymethyl)cyclohexanecarboxylic acid
Reduction: 4,4-Difluoro-1-(hydroxymethyl)cyclohexanol
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s stability and bioavailability. The hydroxymethyl and carboxylic acid groups can interact with various molecular targets, such as enzymes and receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxymethylcyclohexanecarboxylic acid: Lacks the fluorine atoms, which may result in different chemical and biological properties.
4,4-Difluorocyclohexanecarboxylic acid: Lacks the hydroxymethyl group, which can affect its reactivity and interactions with other molecules.
4,4-Difluoro-1-(hydroxymethyl)cyclohexanol: Lacks the carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid is unique due to the combination of fluorine atoms, a hydroxymethyl group, and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H12F2O3 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
4,4-difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12F2O3/c9-8(10)3-1-7(5-11,2-4-8)6(12)13/h11H,1-5H2,(H,12,13) |
Clave InChI |
JEULQEVTBVPAGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1(CO)C(=O)O)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[4-(2-aminoethyl)phenoxy]acetate](/img/structure/B8570447.png)





![2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid](/img/structure/B8570472.png)



